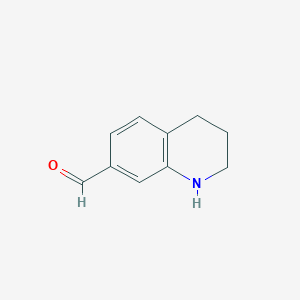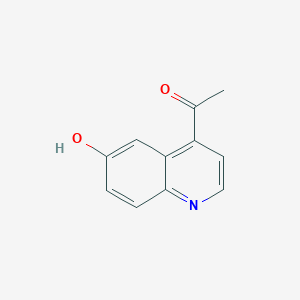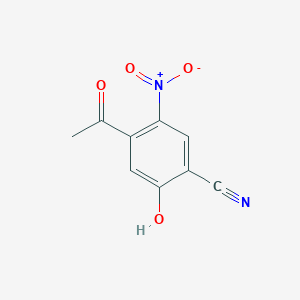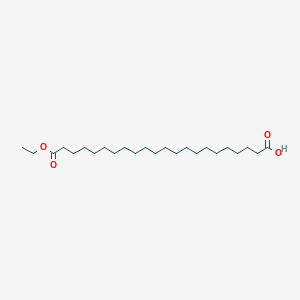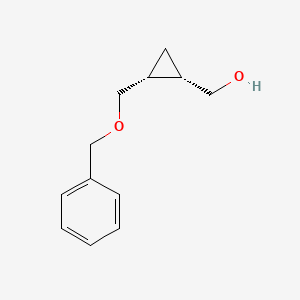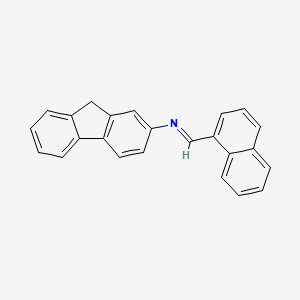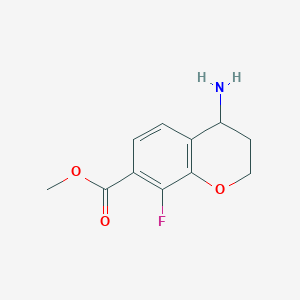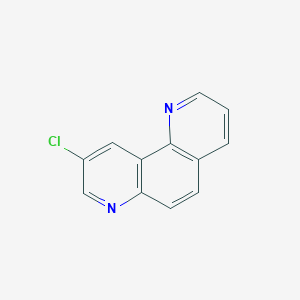
9-Chloro-1,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are known for their planar, rigid structures and are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions . The addition of a chlorine atom at the 9th position of the phenanthroline ring enhances its chemical properties, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,7-phenanthroline typically involves the chlorination of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or column chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-1,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthroline derivatives, while coordination reactions result in metal-phenanthroline complexes .
Aplicaciones Científicas De Investigación
9-Chloro-1,7-phenanthroline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Chloro-1,7-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, through intercalation or coordination to active sites. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry with similar structural properties but without the chlorine substitution.
2,9-Dichloro-1,10-phenanthroline: Another chlorinated derivative with two chlorine atoms, offering different reactivity and coordination properties.
Uniqueness
9-Chloro-1,7-phenanthroline is unique due to the specific position of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in forming specific metal complexes and exploring unique chemical and biological interactions .
Propiedades
Número CAS |
120092-39-9 |
|---|---|
Fórmula molecular |
C12H7ClN2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
9-chloro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7ClN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H |
Clave InChI |
FTDJMZWKJVXCNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=C2)N=CC(=C3)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)


![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
